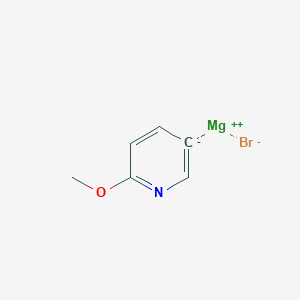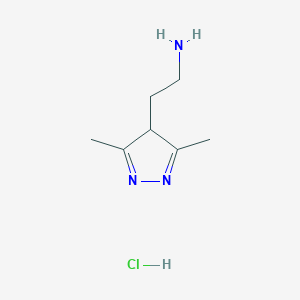
(6-Methoxypyridin-3-yl)magnesium bromide
Overview
Description
(6-Methoxypyridin-3-yl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is typically supplied as a solution in 2-methyltetrahydrofuran (2-MeTHF) and is known for its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Methoxypyridin-3-yl)magnesium bromide is synthesized through the reaction of 6-methoxypyridine with magnesium in the presence of a bromine source. The reaction is typically carried out in an anhydrous solvent such as 2-MeTHF to prevent the highly reactive Grignard reagent from decomposing. The general reaction scheme is as follows:
6-Methoxypyridine+Mg+Br2→(6-Methoxypyridin-3-yl)magnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials, controlled addition of reagents, and efficient stirring to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.
Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.
Coupling Reactions: Requires a base and a palladium catalyst.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Pyridines: From substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(6-Methoxypyridin-3-yl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the modification of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-3-yl)magnesium bromide involves the formation of a highly reactive nucleophile. The magnesium atom in the compound forms a bond with the bromine atom, creating a polarized bond that makes the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxypyridin-3-yl)boronic acid
- (6-Methoxypyridin-3-yl)lithium
- (6-Methoxypyridin-3-yl)zinc bromide
Uniqueness
Compared to its analogs, (6-Methoxypyridin-3-yl)magnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. It is more reactive than the boronic acid derivative and more stable than the lithium derivative, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
magnesium;6-methoxy-3H-pyridin-3-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDJXGURUAAFB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















